molecular formula C21H32N2O B11560434 N'-cyclododecylidene-2-(4-methylphenyl)acetohydrazide

N'-cyclododecylidene-2-(4-methylphenyl)acetohydrazide

Cat. No.: B11560434
M. Wt: 328.5 g/mol
InChI Key: IENXATNLKSZKDC-UHFFFAOYSA-N
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Description

N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide typically involves the condensation reaction between cyclododecanone and 2-(4-methylphenyl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress levels, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexylidene-2-(4-methylphenyl)acetohydrazide
  • N’-cyclododecylidene-2-(3,4-dimethoxyphenyl)acetohydrazide
  • N’-cyclododecylidene-2-(2-methylphenoxy)acetohydrazide

Uniqueness

N’-cyclododecylidene-2-(4-methylphenyl)acetohydrazide is unique due to its specific structural features, such as the cyclododecylidene group, which imparts distinct physicochemical properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H32N2O

Molecular Weight

328.5 g/mol

IUPAC Name

N-(cyclododecylideneamino)-2-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H32N2O/c1-18-13-15-19(16-14-18)17-21(24)23-22-20-11-9-7-5-3-2-4-6-8-10-12-20/h13-16H,2-12,17H2,1H3,(H,23,24)

InChI Key

IENXATNLKSZKDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NN=C2CCCCCCCCCCC2

Origin of Product

United States

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